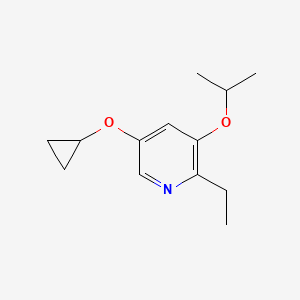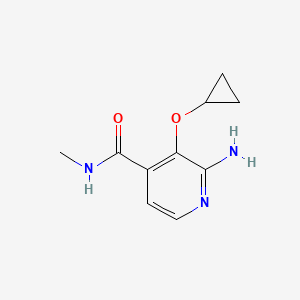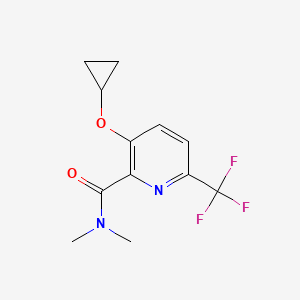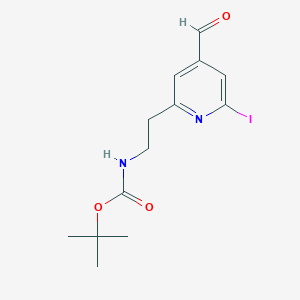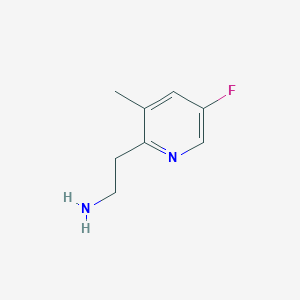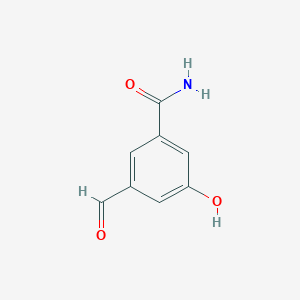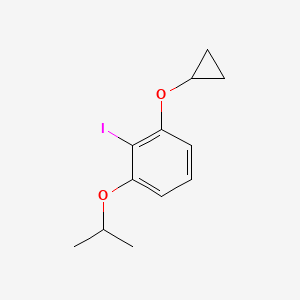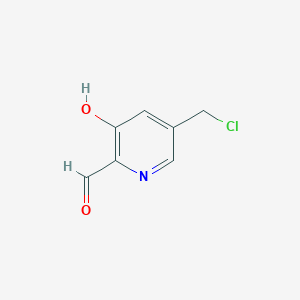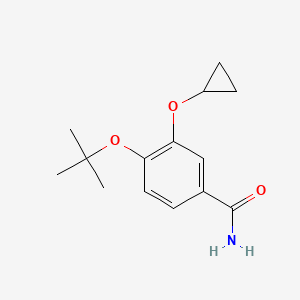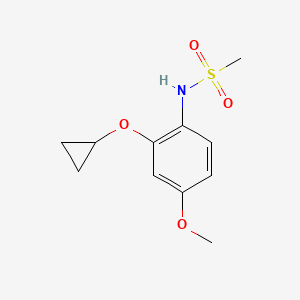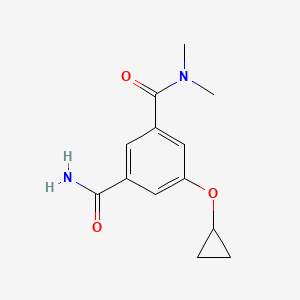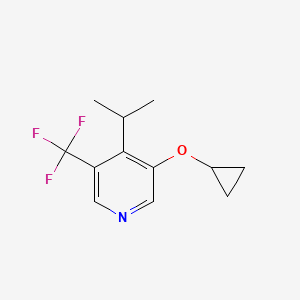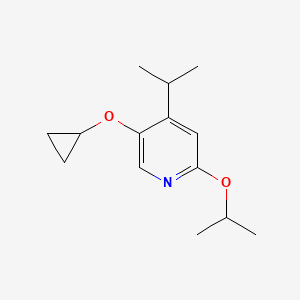
5-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol This compound is characterized by the presence of cyclopropoxy, isopropoxy, and isopropyl groups attached to a pyridine ring
Chemical Reactions Analysis
5-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy, isopropoxy, or isopropyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The specific mechanism of action of 5-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine is not well-documented. like other pyridine derivatives, it may interact with various molecular targets and pathways in biological systems. The presence of the cyclopropoxy, isopropoxy, and isopropyl groups may influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar compounds to 5-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine include:
These compounds share similar structural features but differ in the positions of the substituent groups on the pyridine ring. The unique arrangement of substituents in this compound may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-propan-2-yl-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)12-7-14(16-10(3)4)15-8-13(12)17-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChI Key |
RZGUISRNFUZOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1OC2CC2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


